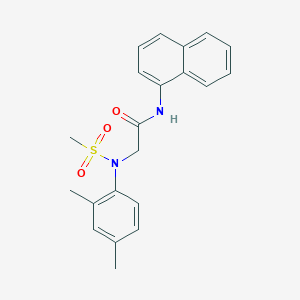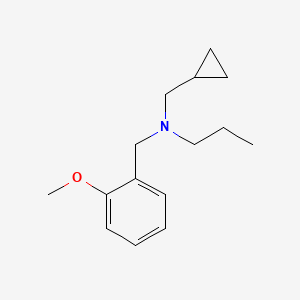
3-amino-4-benzoyl-7-nitroisoquinolin-1(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-amino-4-benzoyl-7-nitroisoquinolin-1(2H)-one (ABN) is a synthetic compound that has been extensively studied for its potential use in scientific research. It is a heterocyclic organic compound that contains both nitrogen and oxygen in its molecular structure. ABN has been found to possess unique properties that make it an ideal candidate for various applications in the field of research.
Mecanismo De Acción
The mechanism of action of 3-amino-4-benzoyl-7-nitroisoquinolin-1(2H)-one is not fully understood. However, it is believed that 3-amino-4-benzoyl-7-nitroisoquinolin-1(2H)-one acts by binding to specific receptors or enzymes in the body. This binding can lead to changes in the activity of these receptors or enzymes, which can result in various physiological effects.
Biochemical and Physiological Effects:
3-amino-4-benzoyl-7-nitroisoquinolin-1(2H)-one has been found to have several biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes such as acetylcholinesterase and tyrosinase. 3-amino-4-benzoyl-7-nitroisoquinolin-1(2H)-one has also been found to induce apoptosis in cancer cells. Additionally, 3-amino-4-benzoyl-7-nitroisoquinolin-1(2H)-one has been found to have antioxidant properties, which can help protect cells from oxidative damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-amino-4-benzoyl-7-nitroisoquinolin-1(2H)-one has several advantages for use in lab experiments. It is a highly stable compound that can be easily synthesized in large quantities. 3-amino-4-benzoyl-7-nitroisoquinolin-1(2H)-one is also highly soluble in water, which makes it easy to work with in aqueous solutions. However, one limitation of 3-amino-4-benzoyl-7-nitroisoquinolin-1(2H)-one is that it can be toxic to cells at high concentrations. Therefore, careful dosing and handling are required when working with 3-amino-4-benzoyl-7-nitroisoquinolin-1(2H)-one in lab experiments.
Direcciones Futuras
There are several future directions for research involving 3-amino-4-benzoyl-7-nitroisoquinolin-1(2H)-one. One potential direction is to further investigate its use as a fluorescent probe for the detection of DNA and RNA. Another potential direction is to explore its use as a photosensitizer in photodynamic therapy for the treatment of cancer. Additionally, further research is needed to fully understand the mechanism of action of 3-amino-4-benzoyl-7-nitroisoquinolin-1(2H)-one and its potential applications in various fields of research.
Métodos De Síntesis
The synthesis of 3-amino-4-benzoyl-7-nitroisoquinolin-1(2H)-one involves a multistep process that requires the use of several reagents and solvents. The first step involves the condensation of 2-nitrobenzaldehyde with glycine to form 3-amino-4-nitrobenzaldehyde. This intermediate is then reduced to 3-amino-4-aminobenzaldehyde using a reducing agent such as sodium borohydride. The final step involves the cyclization of 3-amino-4-aminobenzaldehyde with acetylacetone to form 3-amino-4-benzoyl-7-nitroisoquinolin-1(2H)-one.
Aplicaciones Científicas De Investigación
3-amino-4-benzoyl-7-nitroisoquinolin-1(2H)-one has been found to be a useful tool in various scientific research applications. It has been used as a fluorescent probe for the detection of DNA and RNA. 3-amino-4-benzoyl-7-nitroisoquinolin-1(2H)-one has also been used as a photosensitizer in photodynamic therapy for the treatment of cancer. It has been found to be effective in killing cancer cells when exposed to light. 3-amino-4-benzoyl-7-nitroisoquinolin-1(2H)-one has also been used as a molecular probe for the detection of metal ions in biological samples.
Propiedades
IUPAC Name |
3-amino-4-benzoyl-7-nitro-2H-isoquinolin-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11N3O4/c17-15-13(14(20)9-4-2-1-3-5-9)11-7-6-10(19(22)23)8-12(11)16(21)18-15/h1-8H,(H3,17,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCEJIGIYGDLMMQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=C(NC(=O)C3=C2C=CC(=C3)[N+](=O)[O-])N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-methyl-N-{4-[(4-methyl-1-piperazinyl)carbonyl]phenyl}methanesulfonamide](/img/structure/B5815680.png)






![N-{3-[(4-chlorobenzyl)oxy]phenyl}acetamide](/img/structure/B5815749.png)
![N-[1-(3-isopropenylphenyl)-1-methylethyl]-1-indolinecarboxamide](/img/structure/B5815756.png)
![4-[2-(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)hydrazino]benzenesulfinic acid](/img/structure/B5815757.png)
